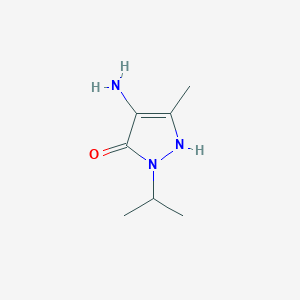
4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the amino, methyl, and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may target the amino group, converting it to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methyl-1H-pyrazol-5-ol: Lacks the isopropyl group.
3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol: Lacks the amino group.
4-amino-1-(propan-2-yl)-1H-pyrazol-5-ol: Lacks the methyl group.
Uniqueness
4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
4-Amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol, a member of the pyrazole family, has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific therapeutic properties, making it a subject of various studies in medicinal chemistry and pharmacology.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | 4-amino-5-methyl-2-propan-2-yl-1H-pyrazol-3-one |
| InChI Key | NGWXKSJRUYHQLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C(C)C)N |
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the amino, methyl, and isopropyl groups. The compound may interact with various molecular targets in biological systems, including enzymes and receptors, potentially modulating their activity and leading to physiological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. A study highlighted that various pyrazole compounds, including derivatives similar to this compound, were evaluated against bacterial strains, demonstrating significant inhibitory effects .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds related to this compound have shown promise as cyclooxygenase (COX) inhibitors. A recent review noted that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against COX enzymes, indicating strong anti-inflammatory activity .
Case Study: In Vivo Efficacy
In vivo studies have demonstrated the effectiveness of related pyrazole compounds in reducing inflammation. For example, one study reported that a closely related compound reduced carrageenan-induced paw edema in rats by approximately 39% at a dosage of 10 mg/kg without causing gastric ulcerogenic effects .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals the unique biological profile of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-amino-3-methyl-1H-pyrazol-5-ol | Contains isopropyl group | Antimicrobial, anti-inflammatory |
| 4-amino-1-methyl-pyrazole | Lacks isopropyl group | Moderate antimicrobial activity |
| 3-methyl-pyrazole | Lacks amino group | Limited biological activity |
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-amino-5-methyl-2-propan-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-4(2)10-7(11)6(8)5(3)9-10/h4,9H,8H2,1-3H3 |
InChI Key |
NGWXKSJRUYHQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















